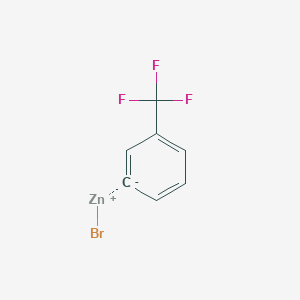
(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
描述
(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, making it a valuable reagent in the field of synthetic chemistry.
作用机制
Target of Action
(3-(Trifluoromethyl)phenyl)zinc bromide is a chemical compound used in various organic synthesis reactions . The primary targets of this compound are the organic substrates in these reactions .
Mode of Action
The compound acts as a reagent in organic synthesis, contributing to the formation of carbon-carbon bonds . It interacts with its targets through a process known as transmetalation, where it transfers its organic group to another metal species .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This enables the synthesis of a wide range of complex organic molecules for various applications, including pharmaceuticals and materials science .
Action Environment
The efficacy and stability of (3-(Trifluoromethyl)phenyl)zinc bromide can be influenced by various environmental factors. These include the temperature and solvent used in the reaction, as well as the presence of other reagents . For example, it is typically stored at temperatures between 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
(3-(Trifluoromethyl)phenyl)zinc bromide can be synthesized through the reaction of (3-(trifluoromethyl)phenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3−(Trifluoromethyl)phenyl)MgBr+ZnCl2→(3−(Trifluoromethyl)phenyl)ZnBr+MgCl2
Industrial Production Methods
In an industrial setting, the production of (3-(Trifluoromethyl)phenyl)zinc bromide involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is monitored using various analytical techniques to ensure complete conversion and to minimize impurities.
化学反应分析
Types of Reactions
(3-(Trifluoromethyl)phenyl)zinc bromide undergoes several types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Tetrahydrofuran: Solvent used to stabilize the organozinc compound.
Inert Atmosphere: To prevent oxidation and moisture interference.
Major Products
Biaryl Compounds: Formed in cross-coupling reactions.
Alcohols: Formed in addition reactions with carbonyl compounds.
科学研究应用
(3-(Trifluoromethyl)phenyl)zinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.
Material Science: In the synthesis of novel materials with unique properties.
Agricultural Chemistry: In the development of agrochemicals and pesticides.
相似化合物的比较
Similar Compounds
- (4-(Trifluoromethyl)phenyl)zinc bromide
- (2-(Trifluoromethyl)phenyl)zinc bromide
- (3-(Trifluoromethyl)phenyl)magnesium bromide
Uniqueness
(3-(Trifluoromethyl)phenyl)zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Its trifluoromethyl group imparts unique electronic properties, making it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
属性
IUPAC Name |
bromozinc(1+);trifluoromethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFUINFVZNINMS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


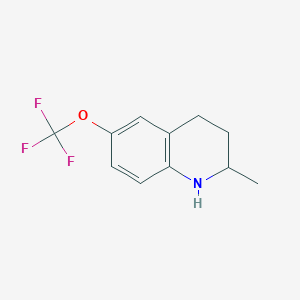


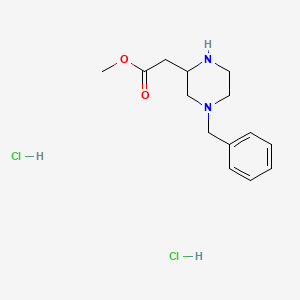
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)
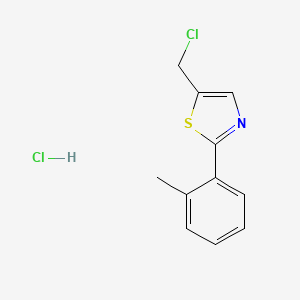
![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)
![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)
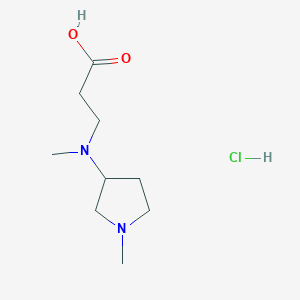
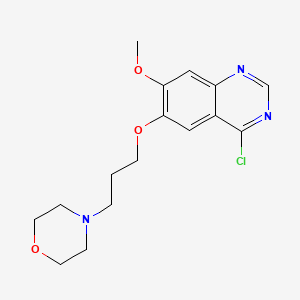

![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)
